molecular formula C13H16FNO4 B13505084 4-((tert-Butoxycarbonyl)amino)-2-fluoro-6-methylbenzoic acid

4-((tert-Butoxycarbonyl)amino)-2-fluoro-6-methylbenzoic acid

Katalognummer: B13505084
Molekulargewicht: 269.27 g/mol
InChI-Schlüssel: DBUIIWKXAXGRHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-6-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) protected amino group, a fluorine atom, and a methyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-6-methylbenzoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Introduction of Fluorine: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Amino Group Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-6-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA).

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions such as amide bond formation.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Coupling: Carbodiimides like EDCI or DCC in the presence of a base.

Major Products

    Substitution: Products with the fluorine atom replaced by other functional groups.

    Deprotection: The free amino derivative.

    Coupling: Amides or esters formed from the carboxylic acid group.

Wissenschaftliche Forschungsanwendungen

4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-6-methylbenzoic acid finds applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of fluorinated analogs of biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-6-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorine atom can enhance binding affinity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-amino-2-fluoro-6-methylbenzoic acid: Lacks the Boc protecting group.

    4-{[(tert-butoxy)carbonyl]amino}-benzoic acid: Lacks the fluorine and methyl groups.

    2-fluoro-6-methylbenzoic acid: Lacks the Boc-protected amino group.

Uniqueness

4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-6-methylbenzoic acid is unique due to the combination of the Boc-protected amino group, fluorine atom, and methyl group, which confer specific reactivity and potential biological activity.

Eigenschaften

Molekularformel

C13H16FNO4

Molekulargewicht

269.27 g/mol

IUPAC-Name

2-fluoro-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C13H16FNO4/c1-7-5-8(6-9(14)10(7)11(16)17)15-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17)

InChI-Schlüssel

DBUIIWKXAXGRHX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1C(=O)O)F)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.